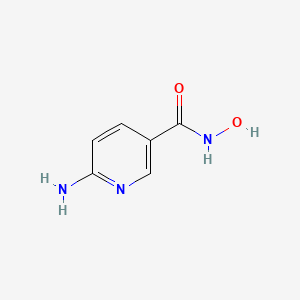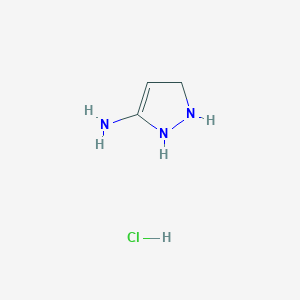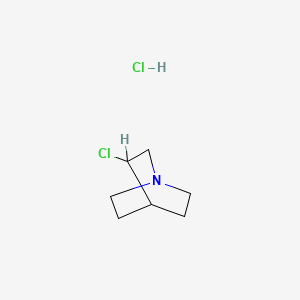![molecular formula C9H8N2OS B1274329 1-(2-氨基苯并[d]噻唑-6-基)乙酮 CAS No. 21222-61-7](/img/structure/B1274329.png)
1-(2-氨基苯并[d]噻唑-6-基)乙酮
描述
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is an organic compound with a molecular formula of C8H8N2OS. It is a yellow-colored solid that is soluble in ethanol and insoluble in water. This compound was first synthesized in the early 1950s and has since been studied for its various applications in the scientific community.
科学研究应用
合成方法
- 便捷合成方法:Androsov等人(2010年)的研究概述了一种简单、高效的一锅法合成3-氨基苯并[b]噻吩的方法,其与1-(2-氨基苯并[d]噻唑-6-基)乙酮具有类似的分子结构。这种方法可能适用于合成类似化合物(Androsov et al., 2010)。
电化学应用
- 电化学合成:Amani和Nematollahi(2012年)的研究探讨了芳基硫代苯并噻唑的电化学合成,这可以为了解1-(2-氨基苯并[d]噻唑-6-基)乙酮的电化学行为和应用提供见解(Amani & Nematollahi, 2012)。
生物和药物研究
- 细胞毒性研究和对接研究:Govindhan等人(2017年)对该化合物的结构进行了潜在细胞毒性和分子对接研究。这些研究对于理解药代动力学和潜在的生物应用至关重要(Govindhan et al., 2017)。
- 潜在抗癌剂:Potikha和Brovarets(2020年)提出了一种组装咪唑[2,1-b][1,3]噻唑系统的方法,其中包括类似于1-(2-氨基苯并[d]噻唑-6-基)乙酮的化合物。这项研究突出了该化合物抑制肾癌细胞的中等能力(Potikha & Brovarets, 2020)。
衍生物和相关化合物的合成
- 噻唑衍生物的合成:Bashandy等人(2008年)的研究涉及从类似化合物合成噻唑衍生物,这对于理解1-(2-氨基苯并[d]噻唑-6-基)乙酮的化学性质和反应可能是相关的(Bashandy et al., 2008)。
- 微波辅助合成:Kamila等人(2012年)描述了从相关乙酮中微波辅助合成N-苯基-4-(6-苯基咪唑[2,1-b]噻唑-5-基)噻唑-2-胺的方法,为先进合成方法提供了见解(Kamila et al., 2012)。
作用机制
Target of Action
The primary target of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is the activity of benzothiazoles . This compound acts as a potentiator, enhancing the activity of benzothiazoles . It also has neuroprotective properties, offering protection against neuronal injury .
Mode of Action
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone interacts with its targets by potentiating the activity of benzothiazoles . This potentiation results in a decrease in blood pressure . As a neuroprotectant, it protects against neuronal injury in vivo .
Biochemical Pathways
This leads to a decrease in blood pressure . The neuroprotective effects suggest that it may also interact with pathways involved in neuronal survival and function .
Result of Action
The action of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone results in lowered blood pressure due to its potentiation of benzothiazoles . It also provides neuroprotection , protecting against neuronal injury in vivo . Additionally, it has been shown to cause vasodilation in mice, specifically dilating the carotid arteries .
生化分析
Biochemical Properties
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, potentiating the activity of benzothiazoles . This interaction is crucial for its function as a neuroprotectant, where it helps in lowering blood pressure and protecting neurons from injury . The compound’s ability to interact with these biomolecules highlights its potential in therapeutic applications.
Cellular Effects
The effects of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s neuroprotective properties are particularly noteworthy, as it helps in protecting neurons from injury, thereby maintaining cellular integrity and function .
Molecular Mechanism
At the molecular level, 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone exerts its effects through binding interactions with biomolecules . It acts as a potentiator, enhancing the activity of benzothiazoles by lowering blood pressure . Additionally, it has been shown to protect against neuronal injury, indicating its role in enzyme inhibition or activation and changes in gene expression . These molecular interactions are critical for its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, ensuring its efficacy in in vitro and in vivo studies . The long-term effects include sustained neuroprotection and blood pressure regulation .
Dosage Effects in Animal Models
The effects of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone vary with different dosages in animal models. At lower doses, the compound effectively potentiates the activity of benzothiazoles and provides neuroprotection . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and toxicity studies are crucial for determining the safe and effective dosage range .
Metabolic Pathways
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical activity . The compound’s role in metabolic pathways underscores its potential in therapeutic applications, particularly in neuroprotection and blood pressure regulation .
Transport and Distribution
The transport and distribution of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone within cells and tissues are critical for its activity . The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions ensure that the compound reaches its target sites, enhancing its therapeutic efficacy .
Subcellular Localization
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, ensuring its proper function . This subcellular localization is crucial for its role as a neuroprotectant and blood pressure regulator .
属性
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAQYTQTHTXQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397253 | |
| Record name | 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21222-61-7 | |
| Record name | 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-1,3-benzothiazol-6-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[4,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1274265.png)


![1-Pentanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1274269.png)

